

Compound of Interest

Compound Name: Dithiothreitol

Cat. No.: B1201362

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiothreitol (DTT), also known as Cleland's reagent, is a small-molecule redox reagent indispensable in the fields of biochemistry and molecular bi

Core Mechanism of Action

Dithiothreitol is an organosulfur compound that acts as a strong reducing agent.[3] Its efficacy stems from its two thiol (-SH) groups, which readily d

First, one of the thiol groups of DTT attacks the target disulfide bond, forming a mixed disulfide intermediate.[4] Subsequently, the second thiol group

The reducing power of DTT is highly dependent on pH, with optimal activity observed in conditions above pH 7.[4][6] This is because the reactive spe

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graph TD
    subgraph DTT_Mechanism
        Protein_SS --> Mixed_Disulfide
        DTT_SH --> Mixed_Disulfide
        Mixed_Disulfide --> Reduced_Protein
        Mixed_Disulfide --> Oxidized_DTT
    end

    Protein_SS [Protein (with Disulfide Bond) R-S-S-R']
    DTT_SH [Dithiothreitol (DTT) (Reduced) HS-(CHOH)2-SH]
    Mixed_Disulfide [Mixed Disulfide Intermediate R-S-S-(CHOH)2-SH]
    Reduced_Protein [Reduced Protein R-SH + R'-SH]
    Oxidized_DTT [Oxidized DTT (Cyclic Disulfide)]

    Protein_SS -- "Step 1: Thiol-Disulfide Exchange" --> Mixed_Disulfide
    DTT_SH -- "Step 1: Thiol-Disulfide Exchange" --> Mixed_Disulfide
    Mixed_Disulfide -- "Step 2: Intramolecular Attack" --> Reduced_Protein
    Mixed_Disulfide -- "Step 2: Intramolecular Attack" --> Oxidized_DTT
```

Caption: Workflow for preparing a 1M DTT stock solution.

Reduction of Protein Samples for SDS-PAGE

Objective: To reduce disulfide bonds in protein samples to ensure complete denaturation prior to separation by

Materials:

- Protein sample
- 2X or 4X SDS-PAGE sample loading buffer
- 1 M DTT stock solution
- Heating block or water bath

Procedure:

- To your protein sample, add an equal volume of 2X SDS-PAGE sample loading buffer or one-third volume of 4X s
- Add the 1 M DTT stock solution to the protein-sample buffer mixture to a final concentration of 50-100 mM. [[2](#)

- Vortex the sample gently to mix.
- Heat the sample at 95-100°C for 5-10 minutes to denature the proteins and facilitate the reduction of disulfide bonds.
- Allow the sample to cool to room temperature.
- Centrifuge the sample briefly to collect the contents at the bottom of the tube.
- The sample is now ready to be loaded onto an SDS-PAGE gel.

Caption: Experimental workflow for reducing protein samples for SDS-PAGE.

Preparation of a Cell Lysis Buffer Containing DTT

Objective: To prepare a lysis buffer that protects proteins from oxidation during cell lysis and protein extri

Materials:

- Components for your specific lysis buffer (e.g., Tris-HCl, NaCl, detergents like NP-40 or Triton X-100)

- 1 M DTT stock solution

- Protease and phosphatase inhibitors (optional, but recommended)

Procedure:

- Prepare your chosen lysis buffer (e.g., RIPA buffer, Tris-based buffer) with all components except for DTT and inhibitors.

- Immediately before use, add the 1 M DTT stock solution to the lysis buffer to a final concentration of 1-5 mM.

- If desired, add a protease and phosphatase inhibitor cocktail to the buffer according to the manufacturer's instructions.

- Keep the lysis buffer on ice to maintain the stability of the components and prevent protein degradation.

- The lysis buffer is now ready for cell or tissue homogenization.

Note: The optimal concentration of DTT may vary depending on the specific application and the protein of interest.

Comparison with Other Reducing Agents

While DTT is a widely used reducing agent, other reagents such as Tris(2-carboxyethyl)phosphine (TCEP) and β -mercaptoethanol are also commonly used.

Table 4: Comparison of Common Reducing Agents

Feature
Odor
Effective pH Range
Stability in Solution
Reactivity with Maleimides
Use in IMAC
Potency

Removal of DTT from Samples

In certain downstream applications, such as protein labeling with maleimide-based reagents or mass spectrometry, it is necessary to remove DTT from the sample.

- **Dialysis:** Effective for larger sample volumes, allowing the exchange of the DTT-containing buffer with a DTT-free buffer.
- **Gel Filtration/Desalting Columns:** A rapid method for separating small molecules like DTT from larger proteins.

- Spin Concentrators/Ultrafiltration: Uses a semi-permeable membrane to retain the protein of interest while a
- Ethanol Precipitation: Can be used for nucleic acids to precipitate the DNA or RNA, leaving the soluble DTT

Conclusion

Dithiothreitol is a powerful and versatile reducing agent that is fundamental to a wide array of techniques in

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